2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride
Overview
Description
“2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803607-46-6 . It has a molecular weight of 211.59 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.58 g/mol . It is a powder at room temperature . The density is 1.2±0.0 g/cm^3 , and the boiling point is 159.6±0.0 °C at 760 mmHg . The vapour pressure is 2.5±0.0 mmHg at 25°C , and the enthalpy of vaporization is 39.6±0.0 kJ/mol .Scientific Research Applications
PFAS Removal and Environmental Safety
A critical review of current literature highlights the use of amine-containing sorbents, such as 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride, in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these aminated sorbents in PFAS control is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, suggesting a promising approach for treating municipal water and wastewater at low PFAS concentrations (Ateia et al., 2019).
Organic Compound Transformation
Research on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, illustrating the potential of compounds like this compound in synthesizing various intermediates with potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).
Adsorption Behavior in Environmental Applications
Studies on the adsorption behavior of perfluorinated compounds (PFCs) indicate that adsorbents with amine groups, potentially including this compound, exhibit high adsorption capacities for PFCs. This is particularly important for removing harmful PFCs from water, showcasing the environmental applications of amine-functionalized compounds in purifying water sources (Du et al., 2014).
Catalysis and CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) are highlighted for their potential applications in catalysis and CO2 capture, benefiting from the strong interaction between CO2 and basic amino functionalities. This suggests compounds like this compound could be integral in designing next-generation materials for environmental management and sustainable technologies (Lin, Kong, & Chen, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .
Properties
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F4NO.ClH/c6-4(7)5(8,9)3-11-2-1-10;/h4H,1-3,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSELKDACEACK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(F)F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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